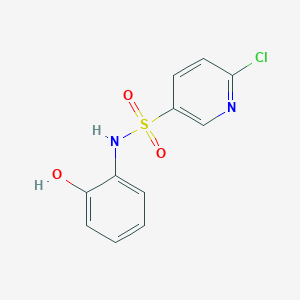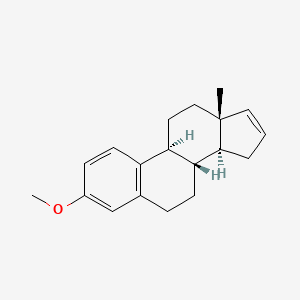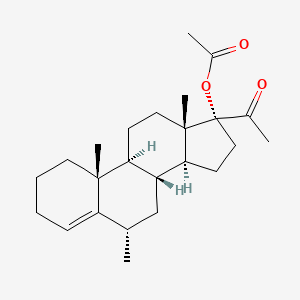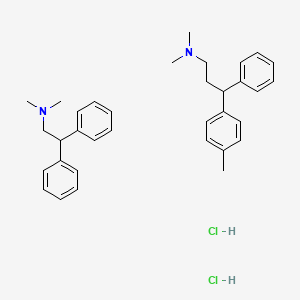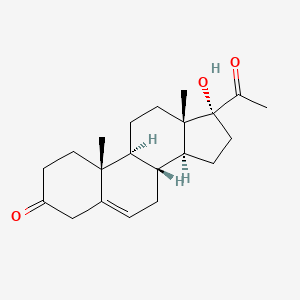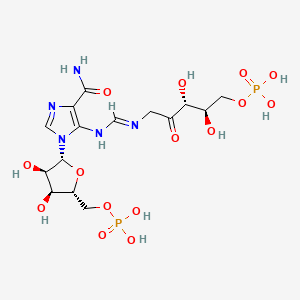
Prisotinol
Descripción general
Descripción
Prisotinol is a chemical compound that has been widely used in scientific research due to its unique properties. It is a synthetic analog of cholesterol and has been shown to have various biochemical and physiological effects.
Mecanismo De Acción
Prisotinol inhibits the activity of HMG-CoA reductase, an enzyme that plays a key role in cholesterol biosynthesis. This inhibition leads to a decrease in cholesterol synthesis and an increase in the expression of LDL receptors, which results in the removal of LDL cholesterol from the bloodstream. Prisotinol also modulates the activity of other enzymes involved in lipid metabolism, including acyl-CoA:cholesterol acyltransferase and lipoprotein lipase.
Efectos Bioquímicos Y Fisiológicos
Prisotinol has been shown to have various biochemical and physiological effects. It has been shown to decrease cholesterol synthesis and increase the expression of LDL receptors, leading to a decrease in LDL cholesterol levels in the bloodstream. Prisotinol has also been shown to decrease triglyceride levels and increase HDL cholesterol levels. Additionally, Prisotinol has been shown to modulate the expression of genes involved in lipid metabolism and cholesterol homeostasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Prisotinol has several advantages for use in lab experiments. It is a well-established compound with a known synthesis method, making it readily available for use in research. Prisotinol has also been extensively studied, and its effects on cholesterol metabolism and lipid homeostasis are well-understood. However, Prisotinol does have limitations for use in lab experiments. It has been shown to have cytotoxic effects at high concentrations, which can limit its use in cell culture studies. Additionally, Prisotinol has been shown to have off-target effects on other enzymes involved in lipid metabolism, which can complicate the interpretation of results.
Direcciones Futuras
There are several future directions for research on Prisotinol. One area of interest is the development of Prisotinol analogs with improved efficacy and reduced cytotoxicity. Another area of interest is the use of Prisotinol in the treatment of lipid disorders, such as hypercholesterolemia and hypertriglyceridemia. Additionally, Prisotinol may have applications in the treatment of other diseases, such as cancer and Alzheimer's disease, which are associated with lipid metabolism dysfunction. Further research is needed to fully understand the potential applications of Prisotinol in these areas.
Conclusion:
In conclusion, Prisotinol is a synthetic analog of cholesterol that has been widely used in scientific research. It has been shown to have various biochemical and physiological effects, including the inhibition of cholesterol biosynthesis, the modulation of lipid metabolism, and the regulation of gene expression. Prisotinol has several advantages for use in lab experiments, but also has limitations that must be considered. Future research on Prisotinol may lead to the development of new treatments for lipid disorders and other diseases associated with lipid metabolism dysfunction.
Aplicaciones Científicas De Investigación
Prisotinol has been used extensively in scientific research due to its unique properties. It has been shown to have various biochemical and physiological effects, including the inhibition of cholesterol biosynthesis, the modulation of lipid metabolism, and the regulation of gene expression. Prisotinol has also been used as a tool in the study of lipid metabolism and cholesterol homeostasis.
Propiedades
IUPAC Name |
6-[2-(propan-2-ylamino)propyl]pyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c1-8(2)13-9(3)6-10-4-5-11(14)7-12-10/h4-5,7-9,13-14H,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQRPBKUCJBWQRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(C)CC1=NC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10868496 | |
| Record name | 6-{2-[(Propan-2-yl)amino]propyl}pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10868496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Prisotinol | |
CAS RN |
76906-79-1, 78997-40-7, 78152-30-4, 78152-32-6 | |
| Record name | Prisotinol [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076906791 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Prisotinol [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078997407 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Prisotinol, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078152304 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Prisotinol, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078152326 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PRISOTINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZPO6B92P5Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | PRISOTINOL, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z7JEE5QDD2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | PRISOTINOL, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Y6GD95UMZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9-Ethyl-1,2,4,5-tetrazaspiro[5.5]undecane-3-thione](/img/structure/B1207991.png)
